5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3S and its molecular weight is 210.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 723454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been associated with antimicrobial activity , suggesting they may interact with pathways relevant to bacterial growth and proliferation.
Result of Action
Related compounds have shown antimicrobial activity , suggesting that this compound may also have similar effects.
Properties
IUPAC Name |
5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGLBSDKJIAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328084 | |
Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101667-97-4 | |
Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What are the potential applications of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives in medicinal chemistry?
A1: Research suggests that derivatives of this compound exhibit promising antimicrobial activity. Specifically:
- Antibacterial activity: N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, synthesized via a 1,1’-carbonyldiimidazole promoted reaction with substituted benzyl amines, demonstrated good activity against Staphylococcus aureus and Bacillus subtilis strains. [] This activity was particularly pronounced in derivatives with no substituents or small substituents (methyl, methoxy) on the benzene ring. []
- Antifungal activity: 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one showed notable inhibitory activity against the fungus Candida albicans. []
Q2: How does the structure of this compound derivatives influence their antimicrobial activity?
A2: Structure-activity relationship (SAR) studies highlight the importance of specific structural features:
- Benzyl Substituents: The presence and nature of substituents on the benzene ring of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides significantly impact antibacterial activity. Compounds with no substituents or small, para-substituted groups exhibited greater potency against S. aureus and B. subtilis. []
- Alkylation at Position 3: The introduction of a benzyl group at the 3-position of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one appears crucial for activity against Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. The unsubstituted derivative was inactive against these bacterial strains. [] This suggests that substitution at this position might be essential for interaction with specific bacterial targets.
Q3: What computational chemistry approaches have been used to study this compound derivatives?
A3: Molecular docking studies have been performed on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides to investigate their potential interaction with the bacterial enzyme TrmD from P. aeruginosa. [] Despite promising docking scores, conformational analysis revealed that these compounds might only partially inhibit TrmD, suggesting further structural optimization is necessary for stronger binding and improved efficacy. []
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